N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide
Description
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a thiazole-based acetamide derivative characterized by a biphenyl-thiazole core and a piperidine-containing thioether side chain. Its synthesis likely involves multi-step reactions, including thiazole ring formation (e.g., via Hantzsch thiazole synthesis) and subsequent functionalization of the acetamide side chain .
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c28-22(16-30-17-23(29)27-13-5-2-6-14-27)26-24-25-21(15-31-24)20-11-9-19(10-12-20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSXCAHEDAADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a common biphenyl-thiazole scaffold with several analogs, differing primarily in the acetamide side chain and substituent groups. Key comparisons include:
Pharmacokinetic and Physicochemical Properties
- Solubility: The piperidinyl-oxo group in the target compound likely enhances water solubility compared to analogs with non-polar substituents (e.g., dioxoisoindolin in ). Piperidine’s basicity may improve protonation-dependent solubility at physiological pH.
- Metabolic Stability : The thioether linkage in the target compound may confer resistance to oxidative metabolism compared to oxygen-linked analogs (e.g., glyciamide in ). However, deuterated analogs like IM-250 are explicitly designed for prolonged half-life.
- Bioavailability : The biphenyl-thiazole core ensures moderate lipophilicity, facilitating membrane permeation. Substituents like methoxyethoxy (Compound 22, ) or sulfonimidoyl (IM-250, ) may further tune logP values.
Key Research Findings and Limitations
- Advantages :
- Limitations: No direct biological data for the target compound; inferences rely on structural analogs. Potential synthesis challenges in regioselective thiazole functionalization .
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